N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a fused benzo[b][1,6]naphthyridine core substituted with a 2,5-difluorophenyl acetamide group. The benzo[b][1,6]naphthyridine scaffold is known for its rigidity and ability to interact with hydrophobic pockets in target proteins, while the difluorophenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-12-5-6-15(22)18(9-12)24-19(26)11-25-8-7-17-14(10-25)20(27)13-3-1-2-4-16(13)23-17/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDHHKAFDFLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a naphthyridine core which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Naphthyridine derivatives have shown promising antimicrobial properties. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited significant inhibitory effects. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| This compound | Pending further study |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
Research has indicated that naphthyridine derivatives possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example:
- Mechanism : Inhibition of topoisomerases and DNA polymerases.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
In vitro studies demonstrated that certain naphthyridine derivatives led to a reduction in cell viability at concentrations as low as 10 µM.
3. Anti-inflammatory Activity
Compounds containing naphthyridine scaffolds have been evaluated for their anti-inflammatory effects. They may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have highlighted the efficacy of naphthyridine derivatives in various biological contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of naphthyridine compounds against resistant bacterial strains and found that modifications to the phenyl group significantly enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Research : Another investigation focused on the cytotoxic effects of naphthyridine derivatives on prostate cancer cells, revealing IC50 values ranging from 5 to 15 µM depending on structural variations .
- Inflammation Model : In an animal model of acute inflammation, a naphthyridine derivative demonstrated a significant reduction in paw edema when administered at doses of 25 mg/kg .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
- Neuroprotection : Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide may modulate NMDA receptors. This modulation can help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease. The ability to act as an NMDA receptor antagonist positions this compound as a potential neuroprotective agent .
- Antioxidant Properties : Compounds in the same class have shown antioxidant capabilities that may protect neuronal health by reducing oxidative stress. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role in disease progression .
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its structure-activity relationship (SAR) to optimize its efficacy and safety profile:
- Analog Development : The synthesis of analogs of this compound could lead to new drugs with enhanced therapeutic effects or reduced side effects. Variations in the molecular structure can significantly impact biological activity and pharmacokinetics .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Comparison with Similar Compounds
Key Differences :
- Core Structure : The analog features a dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin ring system with a phosphorus atom, contrasting with the benzo[b][1,6]naphthyridine core of the target compound.
- Substituents : The analog incorporates di-naphthalenyl groups and a hydroxy-oxide moiety, while the target compound has a difluorophenyl acetamide group.
General Comparison Table
| Feature | Target Compound | Structural Analog (Kanto Reagents) |
|---|---|---|
| Core Structure | Benzo[b][1,6]naphthyridine | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin |
| Key Substituents | 2,5-difluorophenyl acetamide | Di-1-naphthalenyl, hydroxy-oxide |
| Heteroatoms | N, O (amide, ketone) | P, O (phosphate oxide) |
| Potential Applications | Medicinal chemistry (e.g., kinase inhibition) | Pesticide formulation |
| Metabolic Stability | Enhanced via fluorination | Likely lower due to bulky naphthalenyl groups |
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide, and how can purity be optimized?
Answer:
The synthesis of naphthyridine derivatives typically involves multi-step processes, including cyclization reactions to form the core structure and subsequent functionalization. For example, analogous compounds are synthesized via:
- Core Formation : Cyclization of precursors like aminopyridines or quinazolines under acidic or basic conditions to form the tetrahydrobenzo[b][1,6]naphthyridinone scaffold .
- Functionalization : Introduction of the difluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Techniques such as column chromatography, recrystallization, or preparative HPLC are critical to achieve >95% purity. Solvent selection (e.g., ethanol/water mixtures) can optimize crystal lattice formation for higher yields .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity. Fluorine-19 NMR is critical for verifying difluorophenyl substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzo[b][1,6]naphthyridinone core .
- HPLC-PDA/MS : Quantifies purity and identifies byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How can researchers design experiments to investigate the biological mechanism of action of this compound?
Answer:
A phased approach is recommended:
- In Vitro Screening :
- Enzyme Inhibition Assays : Test against kinases, proteases, or receptors (e.g., using fluorescence polarization or SPR) to identify targets .
- Cellular Models : Evaluate cytotoxicity, apoptosis, or anti-inflammatory effects in cell lines (e.g., THP-1 macrophages for atherosclerosis studies) .
- Computational Studies :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., P2Y12 receptor for antiplatelet activity) .
- In Vivo Validation :
- Rodent Models : Assess pharmacokinetics (PK) and efficacy in disease models (e.g., ApoE−/− mice for atherosclerosis) with dose-ranging studies .
Advanced: What methodological frameworks address contradictory data in pharmacokinetic (PK) or pharmacodynamic (PD) studies?
Answer:
Contradictions often arise from variability in metabolic stability or assay conditions. Mitigation strategies include:
- Cross-Validation : Compare LC-MS/MS results with radiometric tracing to confirm metabolite profiles .
- Species-Specific Metabolism : Use microsomal stability assays (human vs. rodent liver microsomes) to identify interspecies differences .
- Dynamic Light Scattering (DLS) : Assess compound aggregation in buffer solutions, which may artificially inflate potency readings .
- Dose-Response Refinement : Adjust dosing intervals or formulations (e.g., PEGylation) to improve bioavailability .
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Answer:
SAR strategies involve systematic substituent modifications:
- Scaffold Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the naphthyridinone core to enhance metabolic stability .
- Substituent Variation : Replace the difluorophenyl group with bioisosteres (e.g., chlorophenyl or trifluoromethylphenyl) to improve target affinity .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance membrane permeability .
- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with PK/PD outcomes .
Basic: What are the stability considerations for storing and handling this compound in laboratory settings?
Answer:
- Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation. Lyophilized forms are more stable than solutions .
- Solvent Selection : Use anhydrous DMSO for stock solutions, and avoid aqueous buffers with high pH (>8) to prevent scaffold degradation .
- Light Sensitivity : Protect from UV exposure by using amber vials, as the naphthyridinone core may undergo photodegradation .
Advanced: How can researchers integrate computational and experimental data to predict off-target effects?
Answer:
- Chemoproteomics : Use affinity-based probes (ABPs) to capture off-target protein interactions in cell lysates .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity based on structural fingerprints .
- CRISPR Screening : Perform genome-wide knockout studies to identify synthetic lethal interactions or resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
